Imidacloprid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

At 20 °C: dichloromethane 6.7X10+4 mg/L, isopropanol 2.3X10+4 mg/L, toluene 6.9X10+2 mg/L

610 mg/L @ 20 °C (exp)

Solubility in water, g/100ml at 20 °C: 0.061

Synonyms

Canonical SMILES

Isomeric SMILES

Imidacloprid is a systemic insecticide belonging to the neonicotinoid class of chemicals, which are designed to mimic nicotine. It primarily targets the central nervous system of insects by blocking nicotinic acetylcholine receptors, leading to paralysis and death. This compound is particularly effective against a variety of pests, including sucking insects and termites, and is utilized in both agricultural and domestic settings for pest control . Imidacloprid's systemic nature allows it to be absorbed by plants, distributing throughout their tissues, which makes it lethal to insects that consume treated plant material .

- Imidacloprid is considered to have relatively low acute toxicity for humans [].

- However, it can be harmful if ingested in large quantities or through prolonged exposure [].

- Imidacloprid has been a subject of concern due to its potential negative impacts on pollinators like bees []. Further research is ongoing to assess its environmental safety [].

Insecticide Efficacy

- Target Pests: Imidacloprid is known to be effective against a wide range of sucking insects, including aphids, whiteflies, thrips, and leafhoppers. Studies have demonstrated its efficacy in controlling these pests on various crops, including cotton, maize, and vegetables .

Mode of Action

- Nicotinic Acetylcholine Receptor (nAChR) Agonist: Imidacloprid acts by mimicking the action of nicotine, a natural insecticide found in tobacco plants. It binds to nAChRs in the insect's nervous system, leading to overstimulation, paralysis, and ultimately, death .

Environmental Impact

- Ecological Concerns: Research has raised concerns about the potential negative impacts of imidacloprid on non-target organisms, particularly pollinators like bees. Studies have shown that exposure to imidacloprid can impair bee learning, navigation, and overall colony health . Additionally, imidacloprid residues can persist in the environment, potentially affecting other insects and wildlife .

Toxicity Studies

- Animal Studies: Extensive research has been conducted to evaluate the potential health risks of imidacloprid to humans and animals. While some studies have shown no evidence of carcinogenicity or genotoxicity, others have reported potential neurotoxic effects and impacts on various organs . It's important to note that these studies typically involve high doses of imidacloprid, and the relevance of these findings to real-world exposure scenarios needs further investigation.

Imidacloprid undergoes various chemical transformations in the environment. Its primary degradation pathways include aqueous photolysis and microbial degradation in soil. In the presence of light, imidacloprid can break down into several metabolites, including imidacloprid desnitro and imidacloprid olefine. The end products of these reactions typically include 6-chloronicotinic acid and carbon dioxide . The half-life of imidacloprid varies significantly depending on environmental conditions; it can persist for several years in soil under anaerobic conditions but degrades rapidly in water exposed to sunlight .

Imidacloprid exhibits potent neurotoxic effects on insects due to its mechanism of action. By irreversibly binding to nicotinic acetylcholine receptors, it disrupts normal synaptic transmission, leading to overstimulation of the nervous system. This results in symptoms such as tremors, paralysis, and ultimately death . While imidacloprid is highly toxic to insects, its affinity for mammalian receptors is significantly lower, making it less harmful to humans and other vertebrates .

In addition to its direct effects on pests, imidacloprid can influence plant physiology. Research has shown that it can suppress the emission of green leaf volatiles, which are crucial for plant defense mechanisms against herbivores .

Imidacloprid can be synthesized through several chemical pathways. One common method involves the reaction between 1-(6-chloro-3-pyridinyl)methyl-2-nitro-1H-imidazole and 1-methyl-1H-imidazole. This process typically requires specific catalysts and controlled conditions to ensure high yields and purity . The synthesis not only emphasizes the importance of precise

Studies have indicated that imidacloprid can interact with various biological systems beyond its target pests. For instance, its application has been shown to affect gene expression related to plant defense mechanisms, specifically reducing the synthesis of green leaf volatiles that play a role in indirect plant defense against herbivores . Additionally, research has explored its neurotoxic effects on non-target organisms, including mammals, highlighting both acute and chronic exposure risks associated with this compound .

Imidacloprid shares similarities with other neonicotinoids and insecticides that target nicotinic acetylcholine receptors. Here are some comparable compounds:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Acetamiprid | Similar action on nicotinic receptors | Lower toxicity to beneficial insects |

| Thiamethoxam | Targets nicotinic receptors | More water-soluble; often used in seed treatments |

| Clothianidin | Nicotinic receptor antagonist | Long-lasting residual activity |

| Nitenpyram | Rapid action on insect nervous system | Primarily used as a flea treatment for pets |

Imidacloprid's uniqueness lies in its systemic properties and high selectivity for insect receptors compared to mammalian ones, which enhances its effectiveness as an insecticide while minimizing risks to larger animals . This selectivity is crucial for its application across different environments where non-target species might be present.

Molecular Structure and Characterization

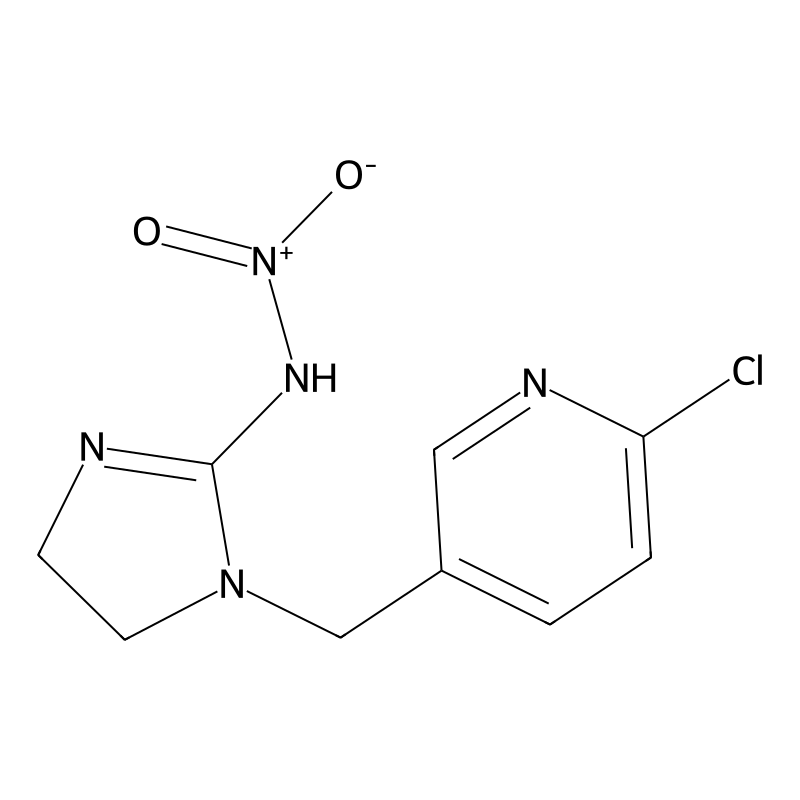

Imidacloprid presents a complex molecular architecture characterized by a heterocyclic framework consisting of interconnected ring systems [1]. The molecule features a six-membered pyridine ring substituted with a chlorine atom at the 6-position, connected via a methylene bridge to a five-membered imidazolidine ring system [2]. The imidazolidine ring bears a nitroguanidine moiety, which constitutes the pharmacophore responsible for the compound's biological activity [3].

The three-dimensional molecular conformation reveals a relatively rigid structure due to the presence of multiple heterocyclic rings and the conjugated electronic system [4]. X-ray crystallographic studies have demonstrated that imidacloprid exists in multiple polymorphic forms, with Form I representing the thermodynamically stable crystalline structure and Form II constituting the metastable polymorph [28]. Recent investigations have identified seven additional crystal polymorphs (Forms IV through IX), expanding the known structural diversity of this compound [29].

The molecular geometry exhibits specific bond angles and distances that influence the compound's physicochemical properties [1]. The chloropyridyl moiety adopts a planar configuration, while the imidazolidine ring demonstrates a puckered conformation typical of five-membered saturated heterocycles [2].

Chemical Formula (C9H10ClN5O2) and IUPAC Nomenclature

Imidacloprid possesses the molecular formula C9H10ClN5O2, corresponding to a molecular weight of 255.66 g/mol [1] [7]. The precise molecular mass, as determined by high-resolution mass spectrometry, is 255.052302 Da [7].

The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for imidacloprid has been established through multiple authoritative sources, with slight variations in formatting conventions [1] [2] [5]. The preferred IUPAC name is N-{(2E)-1-[(6-chloropyridin-3-yl)methyl]imidazolidin-2-ylidene}nitramide [5]. Alternative IUPAC nomenclature includes (E)-1-[(6-chloro-3-pyridyl)methyl]-N-nitroimidazolidin-2-imine [5] and 2-chloro-5-{[2-(nitroamino)-4,5-dihydro-1H-imidazol-1-yl]methyl}pyridine [2] [32].

The Chemical Abstracts Service (CAS) registry number 138261-41-3 serves as the primary identifier for this compound [1] [2] [5]. Additional registry numbers include 105827-78-9, which represents an alternative CAS number for specific stereoisomeric forms [2] [7].

The structural representation can be expressed through various chemical notation systems. The Simplified Molecular Input Line Entry System (SMILES) notation is recorded as [O-]N+\N=C1/NCCN1CC1=CC=C(Cl)N=C1 [2]. The International Chemical Identifier (InChI) string provides: InChI=1S/C9H10ClN5O2/c10-8-2-1-7(5-12-8)6-14-4-3-11-9(14)13-15(16)17/h1-2,5H,3-4,6H2,(H,11,13) [2] [3].

Physico-Chemical Properties

Physical Description and Appearance

Imidacloprid manifests as a crystalline solid material at ambient temperature conditions [6] [9]. The compound typically appears as colorless to light yellow crystals, with some sources describing the appearance as a white to off-white crystalline powder [6] [10] [14] [32]. Commercial formulations may exhibit slight variations in coloration, ranging from light yellow to light beige, depending on purity levels and crystallization conditions [32].

The material demonstrates free-flowing characteristics and is described as nearly dust-free in properly formulated granular preparations [26]. The crystalline nature of imidacloprid contributes to its stability and handling properties in various formulation types [6].

Physical state characterization reveals that imidacloprid maintains its solid crystalline form under normal storage and environmental conditions [6]. The compound exhibits typical characteristics of organic crystalline materials, including defined melting behavior and thermal stability within specific temperature ranges [24].

Solubility Parameters

Imidacloprid demonstrates moderate water solubility, with experimentally determined values ranging from 510 to 610 mg/L at 20°C [6] [11] [13]. The most frequently cited solubility value is 610 mg/L at 20°C, representing good aqueous solubility for an organic insecticide [6]. Alternative measurements report solubility as 0.061 g/100mL at 20°C, which corresponds to 610 mg/L [9] [10] [14].

Solubility in organic solvents varies significantly depending on the solvent polarity and hydrogen-bonding capacity [24]. In dimethyl sulfoxide (DMSO), imidacloprid exhibits high solubility at 75.5 mg/mL (295.31 mM) [10] [14]. Ethanol solubility is considerably lower at 2.0 mg/mL (7.82 mM), while water solubility is reported as 1.0 mg/mL (3.91 mM) in some analytical conditions [10] [14].

The relatively high water solubility of imidacloprid facilitates its environmental mobility and potential for leaching into groundwater systems [11] [13]. This solubility characteristic also influences formulation strategies and application methods in agricultural settings [11].

Melting Point and Thermodynamic Properties

The melting point of imidacloprid has been consistently reported as 144°C across multiple independent studies [6] [9] [10] [14]. Some sources indicate a melting range of 136.0-146.0°C, reflecting natural variation in measurement conditions and sample purity [8]. The narrow melting range suggests good crystalline purity and structural uniformity in commercial preparations [24].

Differential Scanning Calorimetry (DSC) analysis reveals distinct thermal behavior patterns for different polymorphic forms of imidacloprid [24] [28]. Form I exhibits a characteristic endothermic peak at approximately 144°C, while Form II demonstrates a predominant endotherm at about 136.5°C [28]. The thermodynamic relationship between polymorphs indicates that Form I represents the stable phase under normal conditions, while Form II constitutes a metastable form [24] [28].

Thermodynamic dissolution studies have provided insights into the enthalpy and entropy changes associated with the dissolution process [27]. These investigations reveal an entropy-driven dissolution mechanism, with significant implications for formulation science and environmental fate predictions [27].

The density of imidacloprid is reported as 1.54 g/cm³ at 23°C, representing a typical value for organic crystalline compounds of similar molecular weight [6] [9] [10] [14]. Pour density measurements for granular formulations range from 1.4 to 1.6 g/mL, while tap density values span 1.5 to 1.7 g/mL [26].

Vapor Pressure and Volatility

Imidacloprid exhibits extremely low vapor pressure, indicating minimal volatility under ambient conditions [11] [12] [13]. Reported vapor pressure values vary across literature sources, ranging from 1.5 × 10⁻⁹ mmHg at 20°C to 9 × 10⁻¹⁰ mPa at 25°C [6] [12]. These variations likely reflect differences in measurement methodologies and temperature conditions [11].

The most commonly cited vapor pressure value is 2 × 10⁻⁷ mmHg, which corresponds to 2.67 × 10⁻⁵ Pa at standard conditions [10] [14]. This extremely low vapor pressure indicates that imidacloprid will exist predominantly in the solid phase under environmental conditions and exhibits negligible evaporation from treated surfaces [11] [13].

The low volatility characteristics have significant implications for environmental fate and exposure assessment [11]. The compound's tendency to remain in the condensed phase reduces atmospheric transport potential and minimizes inhalation exposure risks during application procedures [13].

Comparative analysis with other pesticides confirms that imidacloprid ranks among the least volatile compounds in its chemical class [11]. This property contributes to its persistence in treated substrates and influences its environmental distribution patterns [13].

pH Effects and Stability

Imidacloprid demonstrates pH-dependent stability characteristics that significantly influence its environmental persistence and degradation pathways [15] [16] [17] [20]. The compound exhibits optimal stability within the pH range of 5 to 11, with minimal degradation observed under these conditions [15].

At neutral pH (7.0), imidacloprid remains relatively stable with calculated half-life values ranging from 35 to 182 days, depending on temperature and other environmental factors [16] [20]. Under slightly acidic conditions (pH 5-7), the compound maintains excellent stability with no detectable hydrolysis products formed during extended incubation periods [16].

Alkaline conditions significantly accelerate imidacloprid degradation, with half-life values decreasing substantially at pH 9 and above [16] [17]. At pH 9, the calculated half-life ranges from 41.6 to 346.5 days at 25°C, while pH 10 conditions reduce stability to approximately 44.7 days [16] [20]. Extreme alkaline conditions (pH 12) result in rapid degradation with a half-life of less than one year [18].

Nuclear Magnetic Resonance (NMR) spectroscopic studies have provided detailed insights into pH-dependent degradation mechanisms [17]. These investigations reveal that alkaline hydrolysis involves nucleophilic attack on specific carbon centers within the molecular structure, leading to characteristic degradation products [17].

The pH stability profile has important implications for formulation compatibility and environmental fate predictions [15] [16]. The compound's stability under environmentally relevant pH conditions (5-9) contributes to its persistence in natural systems [16].

Octanol-Water Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) of imidacloprid has been experimentally determined through multiple independent studies, yielding consistent values [11] [12] [13] [14]. The most reliable LogP value is 0.57, measured at 21°C using standard methodology [12] [13]. This value indicates relatively low lipophilicity and moderate hydrophilic character [11].

Alternative measurements report LogP values of 0.7 at 24°C, representing slight temperature-dependent variation in partitioning behavior [10] [14]. The narrow range of reported values (0.57-0.7) demonstrates good reproducibility across different analytical laboratories and methodologies [11] [13].

The relatively low LogP value suggests limited bioaccumulation potential in aquatic organisms and reduced tendency for adsorption to organic matter in environmental systems [11] [13]. This partitioning behavior influences the compound's environmental distribution, with greater affinity for aqueous phases compared to lipid-rich compartments [11].

Comparative analysis within the neonicotinoid chemical class reveals that imidacloprid exhibits intermediate lipophilicity, balancing water solubility with sufficient membrane permeability for biological activity [11]. The LogP value also provides insights into formulation strategies and delivery system design [13].

Spectroscopic Characteristics

NMR Spectral Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides comprehensive structural characterization of imidacloprid through both proton (¹H) and carbon-13 (¹³C) NMR techniques [1] [17]. Proton NMR analysis reveals characteristic signal patterns that enable unambiguous identification and quantitative analysis of the compound [17].

The ¹H NMR spectrum of imidacloprid in deuterated chloroform (CDCl₃) displays distinct signal groups corresponding to different molecular regions [17]. The aromatic protons from the chloropyridyl ring appear in the chemical shift range of 7.33-8.31 ppm, with specific signals at approximately 7.42 ppm (doublet, J = 4 Hz) for H-5 and 8.26 ppm (singlet) for H-2 [17].

Aliphatic proton signals include the methylene bridge connecting the pyridyl and imidazolidine rings, typically observed around 4.6 ppm as a singlet (2H) [17]. The imidazolidine ring protons appear as characteristic patterns in the 3.0-4.0 ppm region [17].

Water-suppressed ¹H NMR techniques have been successfully employed for stability studies and degradation monitoring in aqueous media [17]. These methods enable real-time observation of hydrolysis products and provide quantitative information about degradation kinetics under various pH conditions [17].

Carbon-13 NMR spectroscopy offers additional structural insights and has been utilized in compound-specific isotope analysis studies [18]. These investigations employ high-resolution mass spectrometry in conjunction with NMR to track carbon isotope fractionation during degradation processes [18].

Mass Spectrometry Profiles

Mass spectrometry analysis of imidacloprid reveals characteristic fragmentation patterns that enable sensitive detection and structural confirmation [1] [18] [21]. The molecular ion peak appears at m/z 255 (M⁺), corresponding to the intact molecular structure [1].

Electrospray ionization (ESI) mass spectrometry generates stable protonated molecular ions [M+H]⁺ at m/z 256.05958, along with sodium adducts [M+Na]⁺ at m/z 278.04152 and ammonium adducts [M+NH₄]⁺ at m/z 273.08612 [21]. Potassium adducts [M+K]⁺ are observed at m/z 294.01546 [21].

Collision-induced dissociation (CID) produces characteristic fragment ions that provide structural information [1] [22]. Major fragment ions include m/z 175.097 (100% relative intensity), m/z 209.0583 (57.71%), and m/z 211.055 (15.90%) [1]. These fragmentation patterns are consistent across different mass spectrometric platforms and ionization methods [1].

Tandem mass spectrometry (MS-MS) experiments reveal additional fragmentation pathways, with prominent product ions at m/z 173.0811 (94.29%), m/z 175.0964 (66.77%), and m/z 147.0654 (54.45%) [1]. The formation of these fragments provides insights into the preferred dissociation mechanisms and molecular stability [1].

High-resolution mass spectrometry has been employed for degradation product identification and environmental monitoring applications [18]. These studies demonstrate the utility of mass spectrometry for tracking transformation products and elucidating degradation pathways under various environmental conditions [18].

IR and Raman Spectroscopic Properties

Infrared (IR) spectroscopy provides characteristic vibrational fingerprints for imidacloprid identification and structural analysis [1] [19]. The IR spectrum exhibits distinct absorption bands corresponding to specific functional groups within the molecular structure [1].

Characteristic IR absorption bands include stretching vibrations of the nitro group (NO₂) at approximately 1542 and 1453 cm⁻¹, with the latter representing C=C aromatic stretching modes [25]. The imidazolidine ring contributes specific vibrational modes that appear as medium-intensity bands in the fingerprint region [25].

Surface-Enhanced Raman Spectroscopy (SERS) has emerged as a powerful analytical technique for imidacloprid detection and quantification [19]. SERS methods demonstrate exceptional sensitivity, enabling detection limits significantly below conventional analytical techniques [19].

SERS analysis using citrate-coated gold nanoparticles (AuNP) reveals characteristic Raman bands that provide fingerprint identification of imidacloprid [19]. The technique demonstrates rapid analysis capabilities with immediate spectrum acquisition following sample preparation [19].

Raman spectroscopic studies have been conducted across various pH conditions to ensure molecular structure preservation during environmental monitoring applications [19]. These investigations confirm that the characteristic Raman fingerprint remains stable under environmentally relevant pH values [19].

Collision Cross Section Parameters

Collision Cross Section (CCS) measurements provide unique molecular descriptors that enhance compound identification confidence in complex analytical matrices [21] [22]. These parameters represent the average cross-sectional area of molecules as they interact with buffer gas during ion mobility separations [22].

Experimental CCS values for imidacloprid have been determined using nitrogen as the buffer gas under electrospray ionization conditions [21]. The protonated molecular ion [M+H]⁺ exhibits a CCS value of 153.8 Ų, while the sodium adduct [M+Na]⁺ demonstrates a CCS of 160.2 Ų [21].

Additional CCS measurements include the ammonium adduct [M+NH₄]⁺ at 167.6 Ų and the potassium adduct [M+K]⁺ at 151.9 Ų [21]. Deprotonated species [M-H]⁻ show a CCS value of 156.1 Ų, reflecting the influence of charge state on molecular conformation [21].

The CCS database for imidacloprid includes measurements for various adduct types and charge states, providing comprehensive coverage for different analytical scenarios [21]. These values serve as reference standards for compound identification in complex environmental and biological samples [22].

CCS measurements have proven particularly valuable for distinguishing imidacloprid from structurally related compounds and identifying potential transformation products [22]. The technique provides an additional dimension of selectivity beyond mass-to-charge ratio, enhancing analytical confidence in complex mixture analysis [22].

| Adduct Type | m/z | CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 256.05958 | 153.8 |

| [M+Na]⁺ | 278.04152 | 160.2 |

| [M+NH₄]⁺ | 273.08612 | 167.6 |

| [M+K]⁺ | 294.01546 | 151.9 |

| [M-H]⁻ | 254.04502 | 156.1 |

| [M+HCOO]⁻ | 300.05050 | 171.2 |

Tschitschibabin Reaction Pathway

The Tschitschibabin reaction pathway represents the cornerstone of industrial imidacloprid synthesis, providing the essential pyridine intermediate required for the final coupling step [1] [2]. Technical production commences with the Tschitschibabin reaction of 3-methylpyridine, which yields 2-amino-5-methylpyridine as the key intermediate [1] [2]. This transformation follows the classic nucleophilic aromatic substitution mechanism where sodium amide attacks the electron-deficient carbon adjacent to the pyridine nitrogen [3] [4].

The reaction proceeds through a well-established two-step mechanism. Initially, the nucleophilic amide ion (NH₂⁻) adds to the δ+ ring carbon atom, forming a Meisenheimer adduct intermediate that is stabilized by the sodium cation [3]. Subsequently, electrons from the nitrogen atom are pushed toward the ring to restore aromaticity, forming a carbon-nitrogen double bond while ejecting a hydride ion [3]. The hydride ion ultimately forms hydrogen gas through deprotonation of either ammonia or the aminopyridine product [3].

The industrial implementation requires careful control of reaction conditions. The process typically employs sodium amide in an aprotic solvent such as xylene at elevated temperatures ranging from 80 to 200 degrees Celsius [1] [5]. The reaction is exothermic and generates hydrogen gas, which serves as a convenient indicator for monitoring reaction progress alongside the characteristic red coloration from σ-adduct formation [3].

The 2-amino-5-methylpyridine produced through this pathway serves as an essential intermediate for imidacloprid synthesis, representing one of the most efficient routes for generating the required chloropyridine moiety [6] [7]. This intermediate is subsequently transformed through the Sandmeyer reaction to introduce the chlorine substituent necessary for the final coupling reaction [1] [2].

Sandmeyer Reaction Applications

Following the Tschitschibabin reaction, the Sandmeyer reaction provides the critical chlorination step that converts 2-amino-5-methylpyridine to 2-chloro-5-methylpyridine [1] [2]. This transformation is essential for creating the reactive intermediate that undergoes subsequent chloromethylation to yield 2-chloro-5-chloromethylpyridine, the direct precursor for imidacloprid synthesis [8].

The Sandmeyer reaction mechanism involves diazotization of the amino group followed by substitution with a chloride nucleophile in the presence of copper(I) chloride [9]. The process begins with treatment of 2-amino-5-methylpyridine with nitrous acid and hydrochloric acid to form the corresponding diazonium salt [1]. The diazonium intermediate then undergoes nucleophilic substitution when treated with copper(I) chloride, resulting in the desired chlorinated product [9].

Industrial implementation of this transformation requires careful temperature control and appropriate safety measures due to the potentially explosive nature of diazonium salts [10]. The reaction is typically conducted at temperatures below 5 degrees Celsius during diazotization, followed by controlled warming to room temperature for the chlorination step [11]. The use of hydrogen chloride in the diazotization step ensures both the formation of the diazonium salt and provides the chloride source for the subsequent substitution [1].

Recent advances in Sandmeyer methodology have addressed safety concerns through alternative approaches. The development of continuous flow processes and the use of stabilized diazonium salts have improved the industrial viability of this transformation [12]. Additionally, alternative chlorination methods using pyrylium reagents have been explored as safer alternatives to traditional Sandmeyer conditions, particularly for complex substrates [10].

The efficiency of the Sandmeyer reaction in this application is enhanced by the electron-withdrawing nature of the pyridine ring, which stabilizes the diazonium intermediate and facilitates the chlorination process [8]. This electronic effect contributes to the reliable yields typically achieved in industrial implementations of this synthetic route.

Laboratory-Scale Synthetic Routes

Coupling Reactions with 2-Nitroiminoimidazolidine

The coupling reaction between 2-nitroiminoimidazolidine and 2-chloro-5-chloromethylpyridine represents the most widely employed laboratory-scale synthetic route for imidacloprid preparation [13] [14]. This transformation forms the critical carbon-nitrogen bond that connects the heterocyclic moieties, creating the final imidacloprid structure through nucleophilic substitution [2].

The reaction mechanism involves nucleophilic attack by the imidazolidine nitrogen on the activated chloromethyl carbon of the pyridine derivative [13]. The electron-withdrawing chlorine substituent on the pyridine ring enhances the electrophilicity of the chloromethyl group, facilitating the nucleophilic substitution reaction [14]. The nitro group on the imidazolidine ring provides additional stabilization through resonance, contributing to the overall driving force for the coupling reaction [15].

Laboratory implementations typically employ potassium carbonate as the base in acetonitrile solvent under reflux conditions [13] [2]. The reaction requires careful control of stoichiometry, with optimal results achieved using a 1.2 to 1.5 molar excess of 2-nitroiminoimidazolidine relative to the chloromethylpyridine component [13]. This excess helps ensure complete consumption of the more valuable chloropyridine starting material while minimizing side reactions [13].

Temperature control proves critical for achieving optimal yields and selectivity. Reaction temperatures of 70 to 90 degrees Celsius provide the necessary activation energy while preventing decomposition of the sensitive nitro-containing starting materials [13] [16]. Reaction times typically range from 3 to 8 hours, depending on the specific conditions employed [16].

The coupling reaction benefits from slow addition of the chloromethylpyridine component to the reaction mixture containing the imidazolidine substrate and base [13]. This controlled addition strategy increases yields from approximately 84 percent to over 92 percent by minimizing side reactions and ensuring optimal stoichiometric control [13]. The gradual addition rate of approximately 0.0278 equivalents per minute has been identified as optimal for maximizing product formation [13].

Phase Transfer Catalysis Approaches

Phase transfer catalysis has emerged as an effective methodology for enhancing the efficiency of imidacloprid synthesis, particularly in laboratory-scale preparations where improved reaction rates and yields are desired [17] [18]. This approach utilizes quaternary ammonium salts to facilitate the transfer of ionic species between immiscible phases, thereby accelerating the coupling reaction [18].

The most commonly employed phase transfer catalyst for imidacloprid synthesis is tetrabutylammonium chloride, which effectively transports the carbonate base into the organic phase where the coupling reaction occurs [18]. This catalyst enables the reaction to proceed under milder conditions while achieving enhanced reaction rates compared to traditional homogeneous systems [18]. The biphasic nature of the system allows for better heat management and simplified product isolation [18].

The mechanism of phase transfer catalysis in this system involves the formation of ion pairs between the quaternary ammonium catalyst and the carbonate anions [18]. These lipophilic ion pairs readily partition into the organic phase, where they can effectively deprotonate the imidazolidine substrate and facilitate the subsequent nucleophilic substitution [18]. The catalyst continuously shuttles between phases, maintaining the reaction efficiency throughout the process [18].

Optimal catalyst loading typically ranges from 5 to 10 mole percent relative to the limiting reagent [18]. Higher catalyst concentrations may lead to increased side reactions and complicate product purification, while insufficient catalyst loading results in reduced reaction rates [18]. The choice of organic solvent also influences the effectiveness of phase transfer catalysis, with moderately polar solvents such as butanone providing optimal results [18].

Temperature control remains important in phase transfer catalytic systems, with optimal temperatures ranging from 70 to 90 degrees Celsius [18]. The biphasic nature of the system provides improved temperature control compared to homogeneous reactions, as the aqueous phase can serve as a heat sink [18]. Reaction times are typically reduced to 3 to 5 hours under phase transfer conditions, representing a significant improvement over traditional methods [18].

Process Optimization Strategies

Yield Enhancement Techniques

The optimization of imidacloprid synthesis yields requires systematic attention to multiple reaction parameters, with the most significant improvements achieved through careful control of stoichiometry, addition rates, and reaction conditions [13]. Molar ratio optimization represents the primary strategy for yield enhancement, with the optimal ratio of 2-nitroiminoimidazolidine to 2-chloro-5-chloromethylpyridine established at 1.2:1 to 1.5:1 [13]. This excess of the imidazolidine component ensures complete consumption of the more expensive chloropyridine starting material while providing sufficient nucleophile concentration to drive the reaction to completion [13].

Base equivalents significantly influence reaction yields, with 1.5 to 2.0 equivalents of potassium carbonate providing optimal results [13]. Insufficient base loading results in incomplete deprotonation of the imidazolidine substrate, leading to reduced reaction rates and lower yields [13]. Conversely, excessive base concentrations can promote side reactions, including bis-alkylation products that reduce overall yield and complicate purification [13].

The controlled addition of 2-chloro-5-chloromethylpyridine has demonstrated remarkable effects on yield optimization [13]. Dropwise addition at a rate of 0.0278 equivalents per minute increases yields from 84 percent to 92 percent compared to batch addition protocols [13]. This improvement results from maintaining optimal stoichiometric ratios throughout the reaction and minimizing the formation of decomposition products [13]. Extended addition periods of up to 6.5 hours further enhance yields, achieving values exceeding 92 percent with correspondingly improved product purity [13].

Solvent selection profoundly impacts reaction yields, with acetonitrile providing superior results compared to alternative solvents [13]. Comparative studies demonstrate that acetonitrile achieves 75 percent yield compared to 49 percent for dimethylformamide, 50 percent for isopropanol, and 61 percent for acetone [13]. The superior performance of acetonitrile results from its optimal polarity for solvating both ionic and neutral reaction components while maintaining chemical inertness under the reaction conditions [13].

Temperature optimization requires balancing reaction rate enhancement with selectivity preservation [19]. Temperatures of 70 to 90 degrees Celsius provide optimal yields by ensuring sufficient activation energy for the coupling reaction while preventing thermal decomposition of sensitive starting materials [13] [19]. Higher temperatures may accelerate the reaction but often result in reduced selectivity and lower overall yields due to increased side reaction rates [19].

Purity Control Mechanisms

Achieving high purity in imidacloprid synthesis requires comprehensive control of impurity formation pathways and implementation of effective purification strategies [20]. The primary impurities encountered in imidacloprid synthesis include unreacted starting materials, bis-alkylation products, hydrolysis products, and thermal decomposition compounds [20]. Each category requires specific control measures to minimize formation and facilitate removal [20].

Water content control represents a critical factor in purity maintenance, as moisture promotes hydrolysis of both starting materials and the final product [20]. Maintaining water content below 1 percent throughout the synthesis prevents the formation of hydrolysis impurities while preserving product integrity [20]. This requirement necessitates the use of anhydrous solvents and reagents, along with appropriate drying techniques for starting materials [20].

Reaction pH control significantly influences product purity by affecting both reaction selectivity and product stability [20]. Neutral to slightly alkaline conditions favor the desired coupling reaction while minimizing acid-catalyzed decomposition pathways [20]. pH monitoring and control become particularly important during workup procedures, where acidic or strongly basic conditions can lead to product degradation [20].

Temperature control throughout the reaction and workup phases prevents thermal decomposition and isomerization reactions that can reduce product purity [20]. Maintaining temperatures below 100 degrees Celsius during synthesis and below 50 degrees Celsius during crystallization minimizes thermal stress on the product while preserving chemical integrity [20].

Crystallization solvent selection provides the most effective mechanism for achieving high purity in the final product [20]. Acetonitrile-water mixtures enable selective crystallization of imidacloprid while leaving impurities in solution [20]. The crystallization process typically achieves purities of 98 to 99 percent when properly optimized [20]. Multiple recrystallization cycles can further enhance purity, though with corresponding yield reductions [20].

Real-time monitoring techniques enable continuous assessment of reaction progress and impurity formation [20]. High-performance liquid chromatography analysis during synthesis allows for optimization of reaction conditions and early detection of impurity formation [20]. This approach enables proactive adjustment of reaction parameters to maintain product quality throughout the synthesis [20].

Green Chemistry Approaches and Sustainable Synthesis

The implementation of green chemistry principles in imidacloprid synthesis addresses environmental concerns while maintaining synthetic efficiency and product quality [21]. Atom economy optimization represents a fundamental approach, focusing on direct coupling reactions that minimize waste generation [21]. Traditional multi-step synthetic routes often exhibit low overall atom economy due to the formation of numerous byproducts and the requirement for extensive purification procedures [21].

One-pot synthesis methodologies have emerged as particularly effective approaches for improving atom economy while reducing waste generation [22]. These processes combine multiple synthetic steps in a single reaction vessel, eliminating intermediate isolation and purification steps [22]. The development of one-pot routes for 2-nitroiminoimidazolidine preparation followed by in-situ coupling with chloromethylpyridine derivatives demonstrates the potential for significant process simplification [22].

Solvent selection based on green chemistry principles emphasizes the use of water-based systems and biodegradable organic solvents [21]. While acetonitrile remains the optimal solvent for traditional synthesis, research into alternative solvent systems has identified several promising candidates [21]. Water-acetonitrile mixtures enable reduced organic solvent consumption while maintaining reaction efficiency [21]. Additionally, the development of aqueous-based phase transfer catalytic systems further reduces reliance on organic solvents [21].

Catalytic approaches replace stoichiometric reagents with catalytic alternatives, significantly reducing waste generation and improving process sustainability [21]. Phase transfer catalysis eliminates the need for stoichiometric bases in some reaction variants, while metal-free catalytic systems avoid the use of heavy metal reagents [21]. The replacement of traditional Sandmeyer conditions with alternative chlorination methods, such as pyrylium-based reagents, eliminates the formation of toxic copper waste [10].

Energy efficiency improvements focus on reaction condition optimization to minimize energy consumption throughout the synthesis [21]. Room temperature or mild heating protocols reduce energy requirements compared to high-temperature processes [21]. The development of microwave-assisted synthesis techniques enables rapid heating with improved energy efficiency [21]. Additionally, continuous flow processes offer enhanced heat transfer efficiency and reduced overall energy consumption [21].

Waste prevention strategies target the elimination of purification steps through improved reaction selectivity and the development of crystallization-based purification methods [21]. Direct crystallization from reaction mixtures eliminates the need for chromatographic purification while achieving high product purity [21]. Solvent recycling protocols enable the recovery and reuse of organic solvents, further reducing environmental impact [21].

The integration of renewable feedstocks represents an emerging area of research for sustainable imidacloprid synthesis [21]. While current synthetic routes rely primarily on petroleum-derived starting materials, investigations into bio-based alternatives for key intermediates show promise for reducing the environmental footprint of the synthesis [21]. The development of biotechnological approaches for producing pyridine derivatives from renewable sources could significantly improve the sustainability profile of imidacloprid manufacturing [21].

Purity

Physical Description

Solid

COLOURLESS CRYSTALS OR BEIGE POWDER.

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Density

Odor

Decomposition

When heated to decomposition it emits toxic vapors of /nitrogen oxides/ and /chloride/.

Appearance

Melting Point

143 - 144 °C

Storage

UNII

Therapeutic Uses

/CLINICAL TRIALS/ ClinicalTrials.gov is a registry and results database of publicly and privately supported clinical studies of human participants conducted around the world. The Web site is maintained by the National Library of Medicine (NLM) and the National Institutes of Health (NIH). Each ClinicalTrials.gov record presents summary information about a study protocol and includes the following: Disease or condition; Intervention (for example, the medical product, behavior, or procedure being studied); Title, description, and design of the study; Requirements for participation (eligibility criteria); Locations where the study is being conducted; Contact information for the study locations; and Links to relevant information on other health Web sites, such as NLM's MedlinePlus for patient health information and PubMed for citations and abstracts for scholarly articles in the field of medicine. Imidacloprid is included in the database.

(VET): Ectoparasiticide.

Vapor Pressure

Vapor pressure at 20 °C: negligible

Absorption Distribution and Excretion

Five laying hens were intubated with 10 mg/kg methylene-labeled- (14)C-imidacloprid for 3 days. The highest radioactivity of 0.34 ug/mL in the plasma was measured at 0.5 hr after the third dosing. At that time, the total residue in the edible tissues and organs was about 3% of the total dose. The highest radioactivity of 1.347 ug/g in eggs was found 2 hr after the last dose. This level was less than 0.2% of the total administered radioactivity. The main metabolite in the eggs was the olefine-imidacloprid. Olefine- and desnitro-imidacloprid were detected in muscle and kidney tissues.

A: NTN 33893, 99.9% purity), B: 1-[(6-chloro-3-pyridinyl) (14)C-methyl]-4,5dihydro- N-nitro-1H-imidazol-2-amine] (150.7 uCi/mg, >99% purity); oral: single (1 mg/kg B, 20 mg/kg B), multiple (1 mg/kg daily for 14 days followed by 24 hr after final dose by a single dose of B); IV: single (1 mg/kg B); 5 rats/sex/dose; following oral and intravenous administration 94 - 100% of the administered radioactivity is absorbed and readily distributed to the body from the central compartment as indicated by a short mean absorption half-life (35 minutes) and an apparent volume of distribution accounting for about 84% of the total body volume; the small mean residence time which vary between 9 and 17 hours suggests that the total radioactivity is rapidly eliminated from the body; after oral or intravenous administration, 91.4 to 96% of the given dose was excreted via urine and feces by 48 hours; no significant amount of radioactivity was found in expired air; high concentrations of total radioactivity were observed in the kidney, liver, lung and skin; no signs of bioaccumulation were evident.

[Imidazolidine-4,5-(14)C] Imidacloprid (0.827 uCi/mg, 99.8% purity, ... and 124 uCi/mg, >99% purity ... ); oral; 1 mg/kg (10 male /rats/, 5 female /rats/) and 150 mg/kg (5 male /rats/); absorption after oral dosing is rapid and maximal plasma concentration is achieved between 1 and 1.5 hr at the low dose and 4 hr at the high dose; after oral administration of the imidazolidine labeled compound, the renal-excreted portion of the given dose is higher (91%) as compared to methylene labeled Imidacloprid (75%); fecal elimination plays a minor role and 1% of the administered radioactivity remains in the body at 48 hr; highest radioactivity concentrations were reported in liver irrespective of dose level; 5 metabolites were identified in urine which represent 77% of radioactivity recovered in urine.

For more Absorption, Distribution and Excretion (Complete) data for IMIDACLOPRID (10 total), please visit the HSDB record page.

Metabolism Metabolites

methylene-[(14)C] imidacloprid (86.4 - 123 uCi/mg, 98.4 - 99% purity): single [1 mg/kg (5 males), 150 mg/kg (7 males)] and chronic treatment with the unlabeled imidacloprid for 1 year in diet prior to receiving radiolabeled imidacloprid (80 mg/kg, 10 males); methylene-[(14)C] WAK 3839 (40 uCi/mg, 99% purity): 1 mg/kg 5 males); both compound absorbed rapidly after single oral dosing; terminal half-lives for imidacloprid and WAK 3839 are 35.7 and 46.9 hrs, respectively; 75% of the given dose of both compounds are eliminated primarily via urine within 48 hrs; fecal elimination plays a minor role, since 21% and 16% of the recovered radioactivity are excreted by this route, respectively; glycine conjugate of 6-Cl-nicotinic acid (WAK 3583), two monohydroxylated metabolites (WAK 4103) and the unsaturated metabolite (NTN 35884) were identified in the urine and accounted for 82% of the total radioactivity; same metabolites were also identified in feces; besides unchanged WAK 3839, one other metabolite NTN 33823 was identified in urine and feces obtained from rats treated with WAK 3839; WAK 3839 and other metabolites identified after a single low dose were detected in urine from rats and mice treated chronically with imidacloprid in their diet; this finding suggests that WAK 3839 is formed during chronic exposure to imidacloprid.

WAK 3839, a metabolite of NTN 33893; 98.9% purity; /V79-HGPRT assay with/ doses (based on solubility limit and cytotoxicity test): 500, 1000, 1500, 1750, & 2000 ug/mL for both -S9 trials and 1 of 2 +S9 trials; for the other +S9 trial the doses were 500, 750, 1000, 1250, 1500, & 1750 ug/mL; after plating 4 x 106 cells/250 mL flask, the cells were exposed to test article (-/+ S9 microsomes) for 5 hr followed by an "expression period" of exponential growth and subsequent replating under selective conditions (10 ug/mL 6thioguanine) at 3 x 105 cells/100 mm dish; after 7 days the colonies were fixed and counted; duplicate exposure dishes were run, each dish generating 8 replicate dishes in the selection condition; test article did not induce 6-thioguanine resistance at any dose despite success of positive controls (-S9, ethyl methane sulfonate; +S9, DMBA); it is not mutagenic in this system under these conditions.

WAK 3839, a metabolite of NTN 33893; 94.3% purity; /CHO-HGPRT assay with/ doses (based on solubility limit and cytotoxicity test), -S9: 62.5, 125, 250, 500, 1000, & 2000 ug/mL; +S9: 500, 750, 1000, 1250, 1500, & 2000; after plating 4 x 106 cells/250 mL flask, the cells were exposed to test article (-/+ S9 microsomes) for 5 hr followed by an "expression period" of exponential growth and subsequent replating under selective conditions (10 ug/mL 6-thioguanine) at 3 x 105 cells/100 mm dish; after 7 days the colonies were fixed and counted; duplicate exposure dishes were run, each dish generating 8 replicate dishes in the selection condition; test article did not consistently induce 6-thioguanine resistance at any dose despite success of positive controls (-S9, ethyl methane sulfonate; +S9, DMBA); it is not mutagenic in this system under these conditions.

For more Metabolism/Metabolites (Complete) data for IMIDACLOPRID (14 total), please visit the HSDB record page.

Wikipedia

Biological Half Life

methylene-[(14)C] imidacloprid (86.4 - 123 uCi/mg, 98.4 - 99% purity): single [1 mg/kg (5 males), 150 mg/kg (7 males)] and chronic treatment with the unlabeled imidacloprid for 1 year in diet prior to receiving radiolabeled imidacloprid (80 mg/kg, 10 males); methylene-[(14)C] WAK 3839 (40 uCi/mg, 99% purity): 1 mg/kg 5 males); both compound absorbed rapidly after single oral dosing; terminal half-lives for imidacloprid and WAK 3839 are 35.7 and 46.9 hrs, respectively ... .

... Honeybees were treated orally with imidacloprid at 20 and 50 ug/kg per bee. ... Imidacloprid had a half-life ranging between 4.5 and 5 hr and was rapidly metabolized into 5-hydroxyimidacloprid and olefin. ...

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients

Environmental transformation -> Pesticides (parent, predecessor)

Methods of Manufacturing

General Manufacturing Information

Analytic Laboratory Methods

LC-MS determination in fruits and vegetables.

Neonicotinoids are widely used insecticides which have been shown to affect the memory and learning abilities of honey bees, and are suspected to play a part in the unexplainable, large-scale loss of honey bee colonies. Fast methods, such as ambient mass spectrometry (MS), for their analysis from a variety of matrices are necessary to control the use of forbidden products and study the spreading of insecticides in nature. The feasibilities of two ambient MS methods, desorption electrospray ionization (DESI) and desorption atmospheric pressure photoionization (DAPPI), for the analysis of five most used neonicotinoid compounds, thiacloprid, acetamiprid, clothianidin, imidacloprid and thiamethoxam, were tested. In addition, DAPPI was used to analyze fresh rose leaves treated with commercially available thiacloprid insecticide and dried and powdered turnip rape flowers, which had been collected from a field treated with thiacloprid-containing insecticide. DAPPI was found to be more sensitive than DESI, with 2-11 times better signal-to-noise ratios, and limits of detection at 0.4-5.0 fmol for the standard compounds. DAPPI was able to detect thiacloprid from the rose leaves even 2.5 months after the treatment and from the turnip rape flower samples collected from a field. The analysis of plant material by DAPPI did not require extraction or other sample preparation. DAPPI was found to be suitable for the fast and direct qualitative analysis of thiacloprid neonicotinoid from plant samples. It shows promise as a fast tool for screening of forbidden insecticides, or studying the distribution of insecticides in nature.

A sensitive and convenient liquid chromatography-tandem mass spectrometric method was developed for the determination of 16 pesticides such as imidacloprid, prochloraz, difenoconazole, azoxystrobin, and thiamethoxam in fruits and vegetables. After compared with methanol and acetone-cyclohexane (1:2, v/v), acetonitrile was chosen as the extraction solvent. The samples were extracted by acetonitrile in high-speed homogenization. The extraction solution was cleaned up by liquid-liquid extraction, and the supernatant was collected. In this work, QuEChERS exhibited much higher efficiency than Carbon-NH2 solid-phase extraction in purification. The pigments and organic acids were removed by purge line (150 mg primary secondary amine (PSA) sorbent and 900 mg absolute magnesium sulfate), leading to the decrease of the background interferences. The average recoveries of the 16 pesticides were almost in the range of 75%-111% at the three spiked levels, and the relative standard deviations were less than 16%. The qualitative analysis and quantitative analysis were investigated by LC-MS/MS and matrix-matched calibration curves. The results showed that the method of QuEChERS combined with LC-MS/MS is rapid, accurate and sensitive for the determination of the 16 pesticide residues in fruits and vegetables.

For more Analytic Laboratory Methods (Complete) data for IMIDACLOPRID (9 total), please visit the HSDB record page.

Storage Conditions

Suitable materials: HDPE (high density polyethylene). ... Only use containers that are approved specifically for the product.

Separated from food and feedstuffs.

Safe Storage of Pesticides. Always store pesticides in their original containers, complete with labels that list ingredients, directions for use, and first aid steps in case of accidental poisoning. Never store pesticides in cabinets with or near food, animal feed, or medical supplies. Do not store pesticides in places where flooding is possible or in places where they might spill or leak into wells, drains, ground water, or surface water.

Pesticide storage: Keep pesticide in original container. Do not put concentrate or dilute into food or drink containers. Store in cool, dry place. Do not store diluted spray.

Interactions

Earlier research has evidenced the oxidative and neurotoxic potential of imidacloprid, a neonicotinoid insecticide, in different animal species. The primary aim of this study was to determine how metabolic modulators piperonyl butoxide and menadione affect imidacloprid's adverse action in the liver and kidney of Sprague-Dawley rats of both sexes. The animals were exposed to imidacloprid alone (170 mg/kg) or in combination with piperonyl butoxide (100 mg/kg) or menadione (25 mg/kg) for 12 and 24 hr. Their liver and kidney homogenates were analyzed spectrophotometrically for glutathione peroxidase, glutathione S-transferase, catalase, total cholinesterase specific activities, total glutathione, total protein content, and lipid peroxidation levels. Imidacloprid displayed its prooxidative and neurotoxic effects predominantly in the kidney of male rats after 24 hr of exposure. Our findings suggest that the observed differences in prooxidative and neurotoxic potential of imidacloprid could be related to differences in its metabolism between the sexes. Co-exposure (90-min pre-treatment) with piperonyl butoxide or menadione revealed tissue-specific effect of imidacloprid on total cholinesterase activity. Increased cholinesterase activity in the kidney could be an adaptive response to imidacloprid-induced oxidative stress. In the male rat liver, co-exposure with piperonyl butoxide or menadione exacerbated imidacloprid toxicity. In female rats, imidacloprid+menadione co-exposure caused prooxidative effects, while no such effects were observed with imidacloprid alone or menadione alone. In conclusion, sex-, tissue-, and duration-specific effects of imidacloprid are remarkable points in its toxicity.

The combined toxicity of five insecticides (chlorpyrifos, avermectin, imidacloprid, lambda-cyhalothrin, and phoxim), two herbicides (atrazine and butachlor) and a heavy metal (cadmium) has been examined with the earthworm acute toxicity test. Toxicological interactions of these chemicals in four, five, six, seven, and eight-component mixtures were studied using the combination-index (CI) equation method. In four-component and five-component mixtures, the synergistic effects predominated at lower effect levels, while the patterns of interactions found in six, seven, and eight-component mixtures displayed synergism. The lambda-CY+IMI+BUT+ATR+CPF+PHO combination displayed the most strongly synergistic interaction, with CI values ranging from 0.09 to 0.15. The nature of the interaction changes with the effect level and the relevance of synergistic effects increase with the complexity of the mixture. The CI method was compared with the classical models of concentration addition (CA) and independent action (IA) and we found that the CI method could accurately predict the combined toxicity. The predicted synergism resulted from co-existence of the pesticides and the heavy metal especially at low effect levels may have important implications in risk assessment for the real terrestrial environment.

Metabolic modifiers and other pharmaceutical drugs have been shown to modify the toxicity of imidacloprid. The CYP450-inhibiting piperonyl butoxide synergized the toxicity of imidacloprid. In subchronic and chronic feeding studies, mice developed hypersensitivity to ether, which was used as anesthesia during procedures such as blood withdrawal and tattooing. These animals exhibited dyspnea, respiratory failure and spasms and died shortly after administration of ether. The specific mechanism of the imidacloprid-induced hypersensitivity to ether is presently unknown.

For more Interactions (Complete) data for IMIDACLOPRID (6 total), please visit the HSDB record page.

Stability Shelf Life

Stable to hydrolysis at pH 5-11.

Dates

2: Kawahata I, Yamakuni T. Imidacloprid, a neonicotinoid insecticide, facilitates tyrosine hydroxylase transcription and phenylethanolamine N-methyltransferase mRNA expression to enhance catecholamine synthesis and its nicotine-evoked elevation in PC12D cells. Toxicology. 2018 Feb 1;394:84-92. doi: 10.1016/j.tox.2017.12.004. Epub 2017 Dec 12. PubMed PMID: 29246838.

3: Mahapatra B, Adak T, Patil NKB, Pandi GGP, Gowda GB, Yadav MK, Mohapatra SD, Rath PC, Munda S, Jena M. Effect of Abiotic Factors on Degradation of Imidacloprid. Bull Environ Contam Toxicol. 2017 Oct;99(4):475-480. doi: 10.1007/s00128-017-2159-6. Epub 2017 Aug 24. PubMed PMID: 28840262.

4: Sun Q, Qi W, Xiao X, Yang SH, Kim D, Yoon KS, Clark JM, Park Y. Imidacloprid Promotes High Fat Diet-Induced Adiposity in Female C57BL/6J Mice and Enhances Adipogenesis in 3T3-L1 Adipocytes via the AMPKα-Mediated Pathway. J Agric Food Chem. 2017 Aug 9;65(31):6572-6581. doi: 10.1021/acs.jafc.7b02584. Epub 2017 Jul 27. PubMed PMID: 28704996; PubMed Central PMCID: PMC5576855.

5: Elzaki MEA, Miah MA, Wu M, Zhang H, Pu J, Jiang L, Han Z. Imidacloprid is degraded by CYP353D1v2, a cytochrome P450 overexpressed in a resistant strain of Laodelphax striatellus. Pest Manag Sci. 2017 Jul;73(7):1358-1363. doi: 10.1002/ps.4570. Epub 2017 Apr 24. PubMed PMID: 28296046.

6: Turcotte RM, Lagalante A, Jones J, Cook F, Elliott T, Billings AA, Park YL. Spatial and Temporal Distribution of Imidacloprid Within the Crown of Eastern Hemlock. J Insect Sci. 2017 Jan 27;17(1). pii: 22. doi: 10.1093/jisesa/iew120. Print 2017 Jan. PubMed PMID: 28130463; PubMed Central PMCID: PMC5270400.

7: Seifrtova M, Halesova T, Sulcova K, Riddellova K, Erban T. Distributions of imidacloprid, imidacloprid-olefin and imidacloprid-urea in green plant tissues and roots of rapeseed (Brassica napus) from artificially contaminated potting soil. Pest Manag Sci. 2017 May;73(5):1010-1016. doi: 10.1002/ps.4418. Epub 2016 Sep 26. PubMed PMID: 27539937.